((5-(5-Bromo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid
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Overview
Description
((5-(5-Bromo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid is a complex organic compound with significant potential in various scientific fields. This compound features a brominated pyrimidine ring, a tetrahydrofuran moiety, and a phosphoryl-acetic acid group, making it a unique molecule with diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((5-(5-Bromo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid typically involves multiple steps, starting with the bromination of uracil derivatives. The brominated uracil is then subjected to a series of reactions, including hydroxylation and phosphorylation, to introduce the necessary functional groups. The reaction conditions often involve the use of catalysts such as triethylamine and solvents like dimethylformamide (DMF) to optimize yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Purification methods such as recrystallization and column chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
((5-(5-Bromo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The brominated pyrimidine ring can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while substitution of the bromine atom can produce a wide range of functionalized pyrimidine derivatives .
Scientific Research Applications
Chemistry
In chemistry, ((5-(5-Bromo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with nucleic acids and proteins makes it useful in studying cellular processes and molecular interactions .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its derivatives have shown promise as antiviral and anticancer agents, making it a subject of ongoing pharmaceutical research .
Industry
In industry, this compound is used in the development of advanced materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals .
Mechanism of Action
The mechanism of action of ((5-(5-Bromo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid involves its interaction with specific molecular targets. The brominated pyrimidine ring can bind to nucleic acids, affecting DNA and RNA synthesis. The phosphoryl group can interact with proteins, modulating their activity and function. These interactions can lead to various biological effects, including inhibition of viral replication and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used anticancer agent with a similar pyrimidine structure.
5-Bromouracil: A brominated pyrimidine derivative used in biochemical research.
5-Iodouracil: Another halogenated pyrimidine with applications in molecular biology.
Uniqueness
((5-(5-Bromo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid stands out due to its combination of a brominated pyrimidine ring, a tetrahydrofuran moiety, and a phosphoryl-acetic acid group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
CAS No. |
107811-78-9 |
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Molecular Formula |
C11H14BrN2O9P |
Molecular Weight |
429.11 g/mol |
IUPAC Name |
2-[[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]acetic acid |
InChI |
InChI=1S/C11H14BrN2O9P/c12-5-2-14(11(19)13-10(5)18)8-1-6(15)7(23-8)3-22-24(20,21)4-9(16)17/h2,6-8,15H,1,3-4H2,(H,16,17)(H,20,21)(H,13,18,19)/t6-,7+,8+/m0/s1 |
InChI Key |
GKOHJLFOMVUMNR-XLPZGREQSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)COP(=O)(CC(=O)O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)(CC(=O)O)O)O |
Origin of Product |
United States |
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